molecular formula C22H30N6O B608046 Samuraciclib CAS No. 1805833-75-3

Samuraciclib

カタログ番号: B608046
CAS番号: 1805833-75-3
分子量: 394.5 g/mol
InChIキー: YCVGLKWJKIKVBI-MJGOQNOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サムラシクリブ (別名 CT7001) は、サイクリン依存性キナーゼ 7 (CDK7) の新規な経口バイオアベイラブルな ATP 競合阻害剤です。CDK7 は細胞周期と転写の重要な調節因子であり、がん治療の有望な標的となっています。 サムラシクリブは、乳がん、大腸がん、急性骨髄性白血病のモデルで前臨床的活性があることが示されています .

2. 製法

サムラシクリブの合成経路および反応条件は、公開されている文献では詳しく述べられていません。サムラシクリブは、コア構造の形成とそれに続く目的の生物学的活性を達成するための官能基化を含む一連の化学反応によって合成されていることは知られています。 工業生産方法は、これらの合成経路を最適化して高収率と高純度を確保する可能性があります .

作用機序

サムラシクリブは、細胞周期と転写の調節において重要な役割を果たす CDK7 を選択的に阻害することによって効果を発揮します。サムラシクリブは、CDK7 を阻害することによって、細胞周期停止、p53 の活性化、アポトーシスの誘導、およびアンドロゲン受容体スプライスバリアントによって媒介される転写の抑制を引き起こします。 これは、がん細胞の増殖と腫瘍の成長の抑制につながります .

6. 類似の化合物との比較

サムラシクリブは、CDK7 に対する選択性により、他の CDK 阻害剤とは異なります。類似の化合物には以下が含まれます。

    パルボシクリブ: 乳がんの治療に使用される CDK4/6 阻害剤。

    リボシクリブ: 同様の用途を持つ別の CDK4/6 阻害剤。

    アベマシクリブ: 乳がん治療に使用される CDK4/6 阻害剤。

これらの化合物と比較して、サムラシクリブの CDK7 に対する選択性により、CDK4/6 阻害剤に抵抗性のあるがんを標的にする有望な候補となっています .

生化学分析

Biochemical Properties

Samuraciclib selectively engages with CDK7 in cancer cells . It inhibits the proliferation of cancer cells and causes cell cycle arrest . The interaction between this compound and CDK7 leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor splice variants .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces cell cycle arrest in prostate cancer cells . It also promotes an irreversible cell-cycle exit by inducing a senescent state . Moreover, it has been observed that active mTOR (mammalian target of rapamycin) signaling promotes this compound-induced senescence .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively engages with CDK7, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active androgen receptor splice variants . These actions contribute to its antitumor efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated an acceptable safety profile and pharmacokinetics supportive of once-daily oral administration . It has shown evidence of target engagement on several biomarkers that supports its mechanism of action . Moreover, plasma thymidine kinase activity, a measure of cell cycle progression, was inhibited with this compound administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, oral administration of this compound repressed the growth of castration-resistant prostate cancer xenografts and significantly augmented growth inhibition achieved by enzalutamide

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound inhibits CDK7, which plays a key role in regulating the cell cycle and controlling transcription of oncogenic and anti-apoptotic genes .

準備方法

The synthetic routes and reaction conditions for samuraciclib are not extensively detailed in publicly available literature. it is known that this compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired biological activity. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .

化学反応の分析

サムラシクリブは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸化剤によって促進されることが多い、酸素の付加または水素の除去を伴います。

    還元: この反応は、通常、還元剤を使用して、水素の付加または酸素の除去を伴います。

    置換: この反応は、求核剤または求電子剤を使用して、官能基を別の官能基に置き換えることを伴います。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .

4. 科学研究の応用

サムラシクリブは、次のような広範囲の科学研究の応用があります。

    化学: CDK7 が細胞周期の調節と転写において果たす役割を研究するためのツール化合物として使用されます。

    生物学: 増殖、アポトーシス、転写などの細胞プロセスに対するその影響について調査されています。

    医学: 乳がん、前立腺がん、急性骨髄性白血病を含むさまざまながんの治療薬として検討されています。 .

    産業: 新規ながん治療薬の開発および創薬における研究ツールとしての潜在的な応用.

科学的研究の応用

Breast Cancer

  • Hormone Receptor-Positive Breast Cancer : Samuraciclib has shown promising results when combined with hormonal therapies such as fulvestrant. In clinical trials, patients with hormone receptor-positive breast cancer demonstrated improved progression-free survival (PFS) when treated with this compound alongside fulvestrant compared to those receiving fulvestrant alone. The clinical benefit rate (CBR) was reported at 36% at 24 weeks in heavily pretreated patients .
  • Triple-Negative Breast Cancer (TNBC) : In TNBC patients, this compound exhibited disease control in approximately 53% of evaluable patients. Notably, one patient achieved a partial response lasting over 337 days . The drug's efficacy in this cohort highlights its potential as a treatment option for aggressive breast cancer subtypes.

Other Malignancies

  • Prostate Cancer : Preliminary data indicate that this compound may also be effective in treating castration-resistant prostate cancer, with observed reductions in prostate-specific antigen (PSA) levels among participants .
  • Pancreatic and Ovarian Cancers : Ongoing studies are evaluating the efficacy of this compound in other solid tumors, including pancreatic and ovarian cancers, where CDK7 inhibition could provide therapeutic benefits .

Safety Profile

This compound has been reported to have an acceptable safety profile. Common adverse events include low-grade gastrointestinal symptoms such as nausea (81%), vomiting (74%), and diarrhea (90%), which were mostly manageable and reversible . The maximum tolerated dose established was 360 mg once daily, supporting its use as an oral therapy with convenient dosing .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has good oral bioavailability with a half-life of approximately 75 hours, allowing for once-daily dosing. The drug exhibits dose-proportional pharmacokinetics across a range of doses from 120 mg to 480 mg .

Table: Summary of Key Clinical Trials Involving this compound

Study PhaseIndicationCombination TherapyKey Findings
Phase IAdvanced Solid TumorsNoneDemonstrated safety; disease control in 53% of TNBC patients
Phase IHormone Receptor-Positive Breast CancerFulvestrantCBR of 36%; improved PFS observed
Phase IIHormone Receptor-Positive Breast CancerFulvestrantOngoing evaluation; favorable safety profile
OngoingProstate CancerNonePSA reductions noted; further studies planned

類似化合物との比較

Samuraciclib is unique among CDK inhibitors due to its selectivity for CDK7. Similar compounds include:

    Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

    Ribociclib: Another CDK4/6 inhibitor with similar applications.

    Abemaciclib: Also a CDK4/6 inhibitor used in breast cancer therapy.

Compared to these compounds, this compound’s selectivity for CDK7 makes it a promising candidate for targeting cancers that are resistant to CDK4/6 inhibitors .

生物活性

Samuraciclib is a selective oral inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression in cancer cells. Its development is particularly focused on treating advanced malignancies, including hormone receptor-positive (HR+) breast cancer and triple-negative breast cancer (TNBC). This article provides a detailed overview of the biological activity of this compound, supported by clinical trial data, pharmacodynamic and pharmacokinetic findings, and case studies.

This compound functions by inhibiting CDK7, which plays a crucial role in the phosphorylation of RNA polymerase II, thereby regulating gene transcription involved in cell proliferation and survival. By blocking this kinase, this compound aims to reduce the expression of oncogenes and promote cancer cell death.

Clinical Trials Overview

Phase I Studies : The primary focus of early-phase studies has been on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. A notable study involved multiple cohorts assessing different cancer types:

  • Module 1A : Dose escalation with paired biopsies in patients with advanced solid tumors.
  • Module 1B-1 : Monotherapy expansion for TNBC.
  • Module 2A : Combination therapy with fulvestrant for HR+/HER2− breast cancer patients previously treated with CDK4/6 inhibitors.

Table 1: Summary of Clinical Trial Findings

ModulePatient PopulationPrimary EndpointKey Findings
Module 1AAdvanced solid tumorsSafety and tolerabilityMaximum tolerated dose: 360 mg; DCR: 52.8%
Module 1B-1TNBCAnti-tumor activityOne partial response; CBR: 20.0%
Module 2AHR+/HER2− post-CDK4/6-inhibitorCombination efficacyCBR: 36.0%; higher in non-TP53 mutated patients

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound exhibits a half-life of approximately 75 hours, allowing for once-daily dosing. The drug shows dose-proportional pharmacokinetics across a range of doses (120 mg to 480 mg). Steady-state concentrations are reached within 8 to 15 days of administration.

Pharmacodynamics : In clinical evaluations, significant reductions in phosphorylated RNA polymerase II (pPolII) were observed in both circulating lymphocytes and tumor tissues. This reduction correlates with the expected inhibition of CDK7 activity, supporting the drug's mechanism of action.

Safety Profile

The safety profile of this compound has been characterized by low-grade gastrointestinal adverse events. Common side effects include:

  • Diarrhea : 90%
  • Nausea : 81%
  • Vomiting : 74%
  • Fatigue : 36%

Most adverse events were manageable and reversible, with few patients experiencing severe effects leading to treatment discontinuation.

Case Studies and Efficacy

In clinical trials involving HR+ breast cancer patients treated with this compound combined with fulvestrant, notable efficacy was reported:

  • Tumor Shrinkage : Patients exhibited significant tumor shrinkage, with a clinical benefit rate (CBR) reaching up to 47.4% in those without detectable TP53 mutations.
  • Progression-Free Survival (PFS) : The combination therapy demonstrated improved PFS compared to fulvestrant alone, highlighting the potential for this compound in enhancing treatment outcomes for heavily pretreated populations.

Future Directions

Ongoing research is exploring the use of this compound in combination therapies beyond breast cancer, including prostate cancer and other solid tumors. The promising results from initial studies have led to fast-track designation by the FDA for specific indications, emphasizing its potential as a significant therapeutic agent in oncology.

特性

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805833-75-3
Record name CT-7001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samuraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMURACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Samuraciclib is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , ]. CDK7 plays a critical role in both cell cycle progression and gene expression regulation. It activates other cell cycle-related CDKs (like CDK1, 2, 4, and 6) through phosphorylation, and also phosphorylates RNA polymerase II (Pol II), which is essential for transcription initiation [, , , , ].

A: By inhibiting CDK7, this compound disrupts both the cell cycle and gene expression in cancer cells. This leads to decreased cell proliferation, downregulation of oncogenes like c-Myc, and induction of apoptosis [, , ]. Its effects on estrogen receptor (ER) signaling also make it particularly relevant in hormone-sensitive cancers [, ].

A: Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed important insights into this compound's binding to CDK7. Key residues within the ATP-binding pocket of CDK7, particularly Asp155, play a crucial role in inhibitor selectivity []. Additionally, the flexibility of the G-rich and activation loops in CDK7 contributes to inhibitor specificity [].

A: Yes, molecular dynamics (MD) simulations have been employed to model this compound's binding to both CDK7 and CDK2 []. These simulations provide valuable insights into the dynamic interactions between the inhibitor and its target, aiding in the understanding of selectivity and potential resistance mechanisms.

A: While detailed SAR studies haven't been publicly disclosed, the development of this compound involved screening over a thousand analogues []. This suggests significant efforts were made to optimize its potency, selectivity, and pharmacological properties.

A: this compound demonstrates significant antitumor activity in both in vitro and in vivo models of breast cancer, including hormone receptor-positive, triple-negative, and patient-derived xenograft (PDX) models [, , , , ]. Notably, it shows efficacy in models of endocrine resistance, where current therapies often fail [].

A: Preclinical studies show that this compound enhances the activity of hormonal therapies like tamoxifen and fulvestrant in ER-positive breast cancer models [, ]. Combinations with CDK4/6 inhibitors have shown synergy in palbociclib-resistant models []. Research also suggests potential for synergistic combinations with other targeted therapies like PI3K inhibitors [].

A: this compound has progressed to Phase 2 clinical trials in patients with advanced hormone receptor-positive breast cancer, particularly those who have progressed after CDK4/6 inhibitor therapy [, ]. Trials are also evaluating its combination with fulvestrant and elacestrant (selective estrogen receptor degraders) [, ].

A: this compound has generally been well-tolerated in clinical trials, with the most common adverse events being gastrointestinal in nature, such as nausea, vomiting, and diarrhea [, , ]. These side effects are often low grade and manageable with standard antiemetic prophylaxis [].

A: Research suggests that patients with no detectable TP53 mutations in circulating tumor DNA (ctDNA) at baseline might derive greater benefit from this compound therapy [, ]. Additionally, the presence of activating PIK3CA mutations may promote a more sustained response to this compound []. Monitoring thymidine kinase activity (TKa) as a marker of proliferation may also be informative for predicting and monitoring treatment response [].

A: While clinical resistance to this compound is still being investigated, preclinical studies suggest that upregulation of ABC transporters may contribute to resistance to CDK7 inhibitors, including this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。